N'-hydroxycinnamimidamide: Physicochemical Profiling, Synthesis, and Biotransformation Dynamics
N'-hydroxycinnamimidamide: Physicochemical Profiling, Synthesis, and Biotransformation Dynamics
Executive Summary
N'-hydroxycinnamimidamide (also known as cinnamamidoxime) is a highly versatile α,β-unsaturated amidoxime. In modern drug development, the amidoxime functional group is a critical structural motif used to overcome the pharmacokinetic limitations of highly basic amidines. By masking the basicity of the amidine core, N'-hydroxycinnamimidamide serves as a model prodrug scaffold, enabling passive intestinal absorption before being enzymatically reduced to its active form in vivo. Beyond pharmacology, its bidentate chelating properties make it highly valuable in materials science for stabilizing metal-sensitive solutions[1].
This technical guide provides an in-depth analysis of the physicochemical properties, step-by-step synthetic methodologies, and the specific biotransformation pathways governing N'-hydroxycinnamimidamide.
Structural Dynamics and Physicochemical Profiling
The molecular architecture of N'-hydroxycinnamimidamide features a cinnamyl group conjugated to an amidoxime moiety. This extended π -conjugation system not only imparts distinct UV-absorbance characteristics but also stabilizes the molecule through resonance.
The Prodrug Rationale: pKa Shift and Bioavailability
The primary causality behind synthesizing amidoximes like N'-hydroxycinnamimidamide lies in the modulation of acid-base properties. Standard amidines possess a pKa of approximately 11–12, meaning they are permanently protonated at physiological pH (7.4). This positive charge severely restricts passive diffusion across the lipophilic intestinal epithelium.
By introducing the N'-hydroxyl group, the pKa of the amidoxime drops to roughly 6.0. Consequently, N'-hydroxycinnamimidamide remains largely neutral in the gastrointestinal tract, dramatically increasing its lipophilicity and oral bioavailability[2]. Once absorbed, the N-O bond is cleaved by endogenous reductases to unmask the active amidine.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the (E)-isomer, which is the thermodynamically favored configuration due to the steric bulk of the phenyl ring[3].
| Parameter | Value / Description |
| Chemical Name | (E)-N'-hydroxycinnamimidamide |
| CAS Number | 40019-47-4 |
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.1885 g/mol |
| SMILES String | O/N=C(\C=C\c1ccccc1)/N |
| Hydrogen Bond Donors | 2 (-OH, -NH2) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Topological Polar Surface Area (TPSA) | ~55.5 Ų |
| Tautomerism | Amidoxime ⇌ Hydroxyamidine |
Synthetic Methodology: Nucleophilic Addition
The synthesis of N'-hydroxycinnamimidamide relies on the nucleophilic addition of hydroxylamine to cinnamonitrile. The protocol below is designed as a self-validating system, ensuring that intermediate conversions can be tracked and side reactions (such as amide hydrolysis) are minimized.
Step-by-Step Protocol
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Reagent Preparation: Dissolve 10.0 mmol of cinnamonitrile in 20 mL of absolute ethanol. Ethanol is chosen as the solvent because it solubilizes both the organic nitrile and the polar hydroxylamine intermediate.
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Base Activation: In a separate flask, dissolve 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) and 6.0 mmol of sodium carbonate (Na₂CO₃) in 10 mL of distilled water.
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Causality Note: Na₂CO₃ is specifically chosen over strong bases like NaOH. A strong base risks hydrolyzing the nitrile into a cinnamamide. The mild carbonate base perfectly neutralizes the HCl salt to liberate free nucleophilic hydroxylamine without degrading the starting material.
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Addition and Reflux: Add the aqueous hydroxylamine solution dropwise to the ethanolic cinnamonitrile solution under continuous stirring. Heat the mixture to reflux (approx. 80°C) for 3 to 4 hours.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexane:Ethyl Acetate 1:1). The extended conjugation of the product ensures it is highly UV-active at 254 nm. The reaction is deemed complete when the higher-Rf cinnamonitrile spot disappears.
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Workup and Purification: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove unreacted hydroxylamine, dry over anhydrous Na₂SO₄, and concentrate.
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Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to yield pure (E)-N'-hydroxycinnamimidamide as pale yellow crystals[4].
Synthesis workflow of N'-hydroxycinnamimidamide via nucleophilic addition.
Biotransformation: The mARC Prodrug Pathway
Once N'-hydroxycinnamimidamide enters systemic circulation, it must be bioactivated. The reduction of the amidoxime N-O bond is strictly catalyzed by the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system[2].
Mechanistic Breakdown of the mARC Complex
The mARC system is not a standalone enzyme; it requires a three-component electron transport chain to function:
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NADH Cytochrome b5 Reductase (CYB5R): Extracts electrons from NADH.
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Cytochrome b5 (Cyt b5): Acts as the intermediate electron shuttle.
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mARC (mARC1/mARC2): The terminal molybdenum enzyme that binds N'-hydroxycinnamimidamide and catalyzes the specific cleavage of the N-OH bond, yielding cinnamamidine and water[5].
This pathway is highly specific to N-oxygenated compounds and is the cornerstone of modern amidoxime prodrug design, ensuring that the lipophilic prodrug is rapidly converted to the highly basic, target-active amidine once inside the target tissues[6].
Biotransformation of N'-hydroxycinnamimidamide via the mARC enzyme complex.
Analytical Characterization
To self-validate the synthesized N'-hydroxycinnamimidamide, researchers must rely on specific spectroscopic markers to confirm the integrity of the amidoxime group and the (E)-alkene geometry[4].
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¹H NMR (400 MHz, DMSO-d6):
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The diagnostic oxime hydroxyl (-OH) proton typically appears as a broad singlet far downfield (~9.5 - 10.0 ppm).
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The amidine primary amine (-NH₂) protons appear as a broad singlet around 5.5 - 6.0 ppm.
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The (E)-alkene protons will display a large coupling constant ( J≈16.0 Hz) in the 6.5 - 7.5 ppm range, confirming the trans-geometry.
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Infrared (IR) Spectroscopy:
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Look for the disappearance of the sharp nitrile ( C≡N ) stretch at ~2220 cm⁻¹.
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Confirm the appearance of a broad O−H stretch (~3385 cm⁻¹) and a strong C=N stretch (~1650 cm⁻¹).
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References
- (E)-N'-hydroxycinnamimidamide | 40019-47-4 | C9H10N2O | Appchem Appchemical.com.
- Electronic Supplementary Information: Orthogonal Aerobic Conversion of N-Benzyl Amidoximes to 1,2,4-Oxadiazoles or Quinazolinones Royal Society of Chemistry (RSC).
- The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target National Institutes of Health (NIH / PMC).
- WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation Google P
